Fmoc-Ahp(7)-ol

Description

Contextualization within Fmoc-Protected Amino Alcohol Derivatives in Synthetic Chemistry

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone in modern organic synthesis, particularly in solid-phase peptide synthesis (SPPS) rsc.org. Its primary role is to protect the α-amino group of amino acids, allowing for selective deprotection under mild basic conditions (typically using piperidine) without affecting other functional groups or the peptide backbone. Fmoc-protected amino alcohols, a class to which Fmoc-Ahp(7)-ol belongs, are derivatives where the carboxylic acid functionality of an amino acid is reduced to a primary alcohol. This transformation yields compounds with diverse synthetic utility, acting as precursors for various functional groups or as chiral synthons niscpr.res.inresearchgate.net. The presence of the Fmoc group ensures compatibility with standard SPPS protocols, while the amino alcohol moiety opens avenues for creating peptide bond surrogates, peptidomimetics, and other complex structures niscpr.res.in. Research into Fmoc-protected amino alcohols has explored various synthetic routes, including the Sharpless asymmetric aminohydroxylation reaction using FmocNHCl nih.govacs.org and the reduction of Fmoc-amino acid azides niscpr.res.in.

Significance as a Specialized Building Block in Molecular Assembly

This compound is recognized for its utility as a specialized building block in molecular assembly due to its unique structural features. The Fmoc group facilitates its incorporation into growing peptide chains or other molecular scaffolds using standard coupling chemistries. The 7-aminoheptanoic acid backbone provides a flexible linker, and the terminal hydroxyl group (-ol) offers a reactive site for further functionalization, such as esterification, etherification, or oxidation. This makes it suitable for constructing molecules with tailored properties, including peptide-based therapeutics, peptidomimetics, and functional materials rsc.orgchemimpex.com. Its application in synthesizing peptide libraries for drug discovery and its role in studying protein interactions highlight its importance in biochemical and pharmaceutical research chemimpex.com. The compound's structure, specifically 7-aminoheptanoic acid, is a non-proteinogenic amino acid that can introduce unique conformational constraints or properties into peptides chemimpex.comscbt.com.

Overview of Current Research Trajectories and Potential Applications

Current research involving Fmoc-protected amino alcohols, including derivatives like this compound, focuses on their application in creating novel peptidomimetics and functional materials rsc.orgmdpi.com. While specific research trajectories for this compound are not extensively detailed in the provided snippets, its classification as a protected aliphatic carboxylic acid and its availability from chemical suppliers indicate its use in research settings scbt.com. Potential applications are inferred from the broader class of Fmoc-protected amino alcohols, which are employed in:

Peptide Synthesis: As a building block for creating complex peptide sequences, including cyclic peptides and peptide libraries chemimpex.com.

Drug Development: For designing peptide-based drugs and therapeutic agents due to its role in modifying amino acids and its stability in SPPS chemimpex.com.

Materials Science: As bio-inspired building blocks for the fabrication of functional materials, leveraging the self-assembly features promoted by the Fmoc moiety rsc.org.

Synthesis of Intermediates: Fmoc-protected amino alcohols can be converted into other key intermediates, such as Fmoc-protected amino azides, which are precursors for monomers of oligomeric urea (B33335) and guanidine (B92328) thieme-connect.com.

Research continues to explore efficient and stereoselective synthetic routes to access these valuable building blocks, ensuring their availability for advanced chemical research.

Compound Name Table

| IUPAC Name | Common Name/Abbreviation | CAS Number |

| 7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | This compound | 127582-76-7 |

| 9-fluorenylmethyloxycarbonyl | Fmoc | N/A |

| Sodium borohydride (B1222165) | NaBH₄ | 16940-77-0 |

| Tetrahydrofuran | THF | 109-99-9 |

| Dimethylformamide | DMF | 68-12-2 |

| Triphenylphosphine | PPh₃ | 603-35-0 |

| Imidazole | 288-32-4 | |

| Sodium azide | NaN₃ | 26628-22-8 |

| Ethyl acetate | EtOAc | 141-78-6 |

| Hexane | 110-54-3 | |

| Triethylamine | TEA | 121-44-8 |

| Piperidine (B6355638) | 110-89-4 | |

| Trifluoroacetic acid | TFA | 76-05-1 |

| Triisopropylsilane | 6485-79-6 | |

| Diethyl ether | 60-29-7 | |

| N-methylmorpholine | 109-02-4 | |

| Boc-anhydride | Boc₂O | 24424-99-5 |

| 1-hydroxybenzotriazole | HOBt | 2592-94-3 |

| 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU | 33093-87-5 |

| Pentachlorophenol | 87-86-5 | |

| 2-aminoheptanoic acid | Ahp | 302-67-0 |

| (S)-2-(Fmoc-amino)heptanoic acid | Fmoc-2-Ahp-OH | 1197020-22-6 |

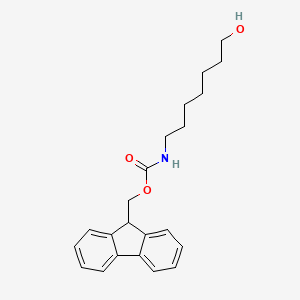

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(7-hydroxyheptyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c24-15-9-3-1-2-8-14-23-22(25)26-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21,24H,1-3,8-9,14-16H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKGWOBUNLBZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Fmoc Ahp 7 Ol

Strategic Design of Protection Schemes for Amino Alcohols

In the synthesis of molecules containing multiple reactive sites, such as amino alcohols, a carefully designed protection scheme is paramount to prevent unwanted side reactions. nih.govspringernature.com The primary challenge with amino alcohols is the nucleophilic nature of both the amino and hydroxyl groups. An effective strategy involves the use of orthogonal protecting groups, which can be removed under different chemical conditions, allowing for the selective deprotection and reaction of one functional group while the other remains masked. iris-biotech.de

For compounds like Fmoc-Ahp(7)-ol, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is employed for the protection of the primary amine. creative-peptides.com The Fmoc group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its key features:

Base Lability : It is readily cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). escholarship.orgnih.gov

Acid Stability : The Fmoc group is robust and stable under the acidic conditions often used to remove other types of protecting groups, such as the tert-butoxycarbonyl (Boc) group. creative-peptides.comescholarship.org

Orthogonality : Its base-lability makes it orthogonal to acid-labile side-chain protecting groups (e.g., Boc for lysine, tert-butyl for aspartic acid) and benzyl-type groups that are removed by hydrogenolysis. This orthogonality is crucial for the stepwise assembly of complex molecules. iris-biotech.debachem.com

While the amine is protected by the Fmoc group, the hydroxyl group in this compound is often left unprotected during certain synthetic steps, such as peptide coupling. However, if subsequent reactions require the specific modification of the amine or other parts of a larger molecule, the hydroxyl group may need to be protected. Common protecting groups for hydroxyls include tert-butyl (tBu) ethers or silyl (B83357) ethers (e.g., TBDMS), which are stable to the basic conditions used for Fmoc removal but can be cleaved with acid or fluoride (B91410) reagents, respectively.

Targeted Synthesis Pathways for this compound

The synthesis of this compound typically begins with a suitable precursor, which is then modified through a series of controlled chemical reactions. A common and direct pathway involves the reduction of the corresponding Fmoc-protected amino acid, Fmoc-7-aminoheptanoic acid.

The conversion of the carboxylic acid group in Fmoc-7-aminoheptanoic acid to the primary alcohol in this compound is a critical reduction step. researchgate.net The selection of the reducing agent and reaction conditions must be carefully optimized to ensure a high yield and prevent side reactions, particularly those that could affect the stability of the Fmoc protecting group. escholarship.org

Several reducing agents can be employed for this transformation. jocpr.com A common method involves the activation of the carboxylic acid followed by reduction. For example, the carboxylic acid can be converted to a mixed anhydride (B1165640) or an active ester, which is then reduced with a mild reducing agent like sodium borohydride (B1222165) (NaBH₄). benthamopen.com This two-step, one-pot procedure is often preferred as NaBH₄ is less reactive than other hydrides and generally does not cleave the Fmoc group. benthamopen.comresearchgate.net

More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but these require stricter anhydrous conditions and may pose a risk to the Fmoc group if not handled carefully. sigmaaldrich.com Alternative methods, such as using borane (B79455) complexes (e.g., BH₃·THF), offer another route for the reduction of the carboxylic acid. researchgate.net

Below is a table summarizing typical conditions for the reduction step:

| Method | Activating Agent | Reducing Agent | Typical Solvent | Key Considerations |

|---|---|---|---|---|

| Mixed Anhydride | Ethyl Chloroformate | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | Good yield, mild conditions. researchgate.net |

| Active Ester | Carbonyl diimidazole (CDI) | Sodium Borohydride (NaBH₄) | Tetrahydrofuran (THF) | Efficient one-pot procedure with minimal racemization risk. benthamopen.comresearchgate.net |

| Direct Reduction | None | Borane-THF complex (BH₃·THF) | Tetrahydrofuran (THF) | Effective but requires careful control of stoichiometry. |

Derivatization Strategies at the Hydroxyl Moiety

The terminal hydroxyl group of this compound serves as a versatile handle for further chemical modifications. nih.gov These derivatizations can introduce new functional groups, alter the molecule's physical properties, or enable its attachment to other molecules or solid supports.

Esterification is a common transformation of the hydroxyl group. This can be achieved by reacting this compound with a carboxylic acid, acid chloride, or anhydride under appropriate conditions. acs.orgresearchgate.net The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction with carboxylic acids. core.ac.uk Esterification can be used to attach a wide range of functionalities to the molecule.

Etherification involves the conversion of the hydroxyl group into an ether linkage (R-O-R'). google.com This can be accomplished through methods like the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Care must be taken to use a base that is not strong enough to cleave the Fmoc group.

A summary of derivatization protocols for the hydroxyl group is presented below:

| Reaction | Reagents | Product | Typical Conditions |

|---|---|---|---|

| Esterification | Carboxylic Acid, DCC, DMAP | Ester | Dichloromethane (B109758) (DCM), Room Temperature. core.ac.uk |

| Esterification | Acid Chloride, Pyridine (B92270) | Ester | Dichloromethane (DCM), 0 °C to Room Temperature. |

| Etherification | NaH, Alkyl Halide | Ether | Tetrahydrofuran (THF), Anhydrous Conditions. google.com |

The primary alcohol of this compound can be oxidized to generate either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. researchgate.net

Oxidation to Aldehydes : Selective oxidation to the aldehyde requires mild and controlled conditions to prevent over-oxidation to the carboxylic acid. organic-chemistry.orgresearchgate.net Reagents commonly used for this purpose include:

Dess-Martin periodinane (DMP) in dichloromethane (DCM). nih.gov

Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite (B82951) (NaOCl). organic-chemistry.org

These methods are generally compatible with the Fmoc protecting group. nih.gov

Oxidation to Carboxylic Acids : Stronger oxidizing agents can be used to convert the primary alcohol back to a carboxylic acid. organic-chemistry.orgnih.govresearchgate.net This transformation effectively reverses the reduction step used in the synthesis of this compound. Common reagents for this oxidation include:

Jones reagent (CrO₃ in aqueous sulfuric acid), although the harsh acidic conditions may not be suitable for all substrates.

Potassium permanganate (B83412) (KMnO₄) under basic conditions.

A two-step, one-pot procedure involving TEMPO-catalyzed oxidation followed by sodium chlorite (B76162) (NaClO₂) is a milder alternative that is compatible with many sensitive functional groups. nih.gov

Formation of Linkages via Hydroxyl Activation

The primary hydroxyl group of this compound can be activated to facilitate the formation of various linkages, such as ethers, esters, and phosphodiesters. This activation is a crucial step for incorporating the 7-aminoheptanol moiety into larger molecular architectures. The choice of activation method depends on the desired linkage and the compatibility with the Fmoc protecting group.

A common strategy for activating alcohols is their conversion into a better leaving group. For instance, the hydroxyl group can be transformed into a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf), by reacting this compound with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) or anhydride (e.g., trifluoromethanesulfonic anhydride) in the presence of a non-nucleophilic base like pyridine or triethylamine. These activated intermediates are then susceptible to nucleophilic substitution by a variety of nucleophiles.

Another approach involves the use of coupling agents to promote the formation of ester linkages. Reagents such as 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) in the presence of a nucleophilic catalyst like 1-methylimidazole (B24206) can be employed to directly couple a carboxylic acid to the hydroxyl group of this compound, forming an ester bond with high efficiency and minimal side reactions. luxembourg-bio.com This method is particularly useful in solid-phase synthesis for anchoring the building block to a hydroxyl-functionalized resin. luxembourg-bio.com

The following table summarizes common methods for hydroxyl activation and subsequent linkage formation:

| Activation Method | Reagent(s) | Resulting Linkage | Nucleophile |

| Sulfonate Ester Formation | p-Toluenesulfonyl chloride, Pyridine | Ether | Alkoxide |

| Methanesulfonyl chloride, Triethylamine | Ether | Phenoxide | |

| Trifluoromethanesulfonic anhydride, 2,6-Lutidine | Ether | Thiolate | |

| Esterification (Coupling) | Carboxylic acid, DCC, DMAP | Ester | - |

| Carboxylic acid, MSNT, 1-Methylimidazole | Ester | - | |

| Mitsunobu Reaction | Triphenylphosphine, DIAD/DEAD, Carboxylic acid | Ester | - |

| Halogenation | N-Bromosuccinimide, Triphenylphosphine | Ether | Alkoxide |

This table presents generalized reaction conditions and may require optimization for this compound.

Chemo- and Regioselective Functionalization Approaches

The presence of two distinct functional groups in this compound—the Fmoc-protected amine and the free hydroxyl group—necessitates chemo- and regioselective functionalization strategies. The Fmoc group is stable to the acidic and mildly basic conditions often employed for modifying the hydroxyl group, which allows for selective reactions at the alcohol terminus.

For instance, the hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of modern oxidation reagents. The choice of oxidant will determine the final oxidation state. For the conversion to an aldehyde, mild conditions using reagents such as pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or a Swern oxidation are typically employed. To obtain the corresponding carboxylic acid, stronger oxidizing agents like potassium permanganate or Jones reagent could be used, although care must be taken to ensure compatibility with the Fmoc group.

Conversely, the hydroxyl group can be protected with a suitable orthogonal protecting group, allowing for the subsequent deprotection and functionalization of the amino group. For example, the hydroxyl group can be protected as a silyl ether (e.g., using tert-butyldimethylsilyl chloride) or a benzyl (B1604629) ether. Following this protection, the Fmoc group can be removed with piperidine to liberate the primary amine, which can then undergo further reactions such as acylation or alkylation. This orthogonal protection strategy allows for the selective functionalization of both ends of the molecule in a controlled, stepwise manner.

The table below outlines potential chemo- and regioselective transformations of this compound:

| Target Functional Group | Reagents and Conditions | Resulting Product |

| Aldehyde | PCC, CH₂Cl₂ | Fmoc-7-aminoheptanal |

| Carboxylic Acid | Jones Reagent, Acetone | Fmoc-7-aminoheptanoic acid |

| Ether | NaH, Benzyl bromide, THF | Fmoc-7-amino-1-(benzyloxy)heptane |

| Ester | Acetic anhydride, Pyridine | 7-(Fmoc-amino)heptyl acetate |

These are representative transformations; specific reaction conditions would need to be optimized.

Methodological Advancements in Scale-Up Synthesis

While specific large-scale synthesis protocols for this compound are not readily found in the literature, general principles for the scale-up of fine chemical production are applicable. The synthesis of this compound would likely proceed via two main steps: the synthesis of 7-aminoheptan-1-ol and its subsequent Fmoc protection.

The scale-up of the synthesis of 7-aminoheptan-1-ol could be achieved through various routes, such as the reduction of 7-aminoheptanoic acid or its esters, or the reductive amination of a suitable keto-alcohol. The choice of the synthetic route for large-scale production would be dictated by factors such as cost of starting materials, reaction efficiency, ease of purification, and waste generation.

For the Fmoc protection step, the reaction of 7-aminoheptan-1-ol with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a suitable solvent system would be the method of choice. For large-scale synthesis, process optimization would focus on maximizing yield and purity while minimizing the use of hazardous reagents and simplifying the work-up and purification procedures. This could involve optimizing reaction concentrations, temperature, and reaction time, as well as developing efficient crystallization or chromatographic purification methods.

Key considerations for the methodological advancements in the scale-up synthesis of this compound are summarized below:

| Process Step | Key Considerations for Scale-Up |

| Synthesis of 7-aminoheptan-1-ol | Cost-effective starting materials, high-yielding and atom-economical reactions, safe handling of reagents (e.g., reducing agents), and scalable purification methods. |

| Fmoc Protection | Choice of Fmoc-donating reagent (cost and reactivity), optimization of solvent and base, control of reaction temperature to minimize side reactions, and development of a robust purification protocol (e.g., crystallization). |

| Overall Process | Minimization of unit operations, process safety assessment, and waste management and environmental considerations. |

The successful scale-up of this compound synthesis would enable its broader application in the development of new materials, therapeutics, and other advanced chemical entities.

Compound Names

| Abbreviation/Trivial Name | Systematic Name |

| This compound | N-(9-fluorenylmethoxycarbonyl)-7-aminoheptan-1-ol |

| Fmoc-Cl | 9-Fluorenylmethyl chloroformate |

| Fmoc-OSu | N-(9-Fluorenylmethoxycarbonyloxy)succinimide |

| PCC | Pyridinium chlorochromate |

| DMP | Dess-Martin periodinane |

| DIAD | Diisopropyl azodicarboxylate |

| DEAD | Diethyl azodicarboxylate |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DMAP | 4-Dimethylaminopyridine |

| MSNT | 2,4,6-Mesitylenesulfonyl-3-nitro-1,2,4-triazole |

| THF | Tetrahydrofuran |

| CH₂Cl₂ | Dichloromethane |

Advanced Applications in Peptide Chemistry and Bioconjugation

Integration of Fmoc-Ahp(7)-ol in Solid-Phase Peptide Synthesis (SPPS) Methodologies

The widespread adoption of Fmoc/tBu chemistry in SPPS has enabled the routine synthesis of complex peptides, including those incorporating non-canonical amino acids and modified termini nih.govnih.govresearchgate.net. This compound fits seamlessly into these methodologies.

Role as a C-Terminal Modifying Unit

This compound can be directly incorporated at the C-terminus of a growing peptide chain during SPPS. This is particularly useful when aiming to synthesize peptides with specific C-terminal functionalities, such as amides or esters, which can influence biological activity, stability, and pharmacokinetic properties emorychem.sciencersc.orgnih.gov. For instance, this compound has been utilized in the synthesis of peptides with C-terminal amide functionalities by loading it onto resins like Rink Amide, often employing a double coupling strategy to ensure efficient incorporation mdpi.com. This approach circumvents the need for special resins or linkers for certain C-terminal modifications, offering a more universal strategy emorychem.sciencersc.org.

Utilization as a Spacer or Linker in Peptide Constructs

The seven-carbon chain of this compound makes it an effective spacer or linker within peptide sequences. Spacers are often introduced to provide flexibility, to separate functional moieties, or to improve the accessibility of specific residues for subsequent modifications or interactions lifetein.com. For example, 7-aminoheptanoic acid (Ahp) residues have been incorporated as spacers at the N-terminus of peptide sequences to enhance the stability of fluorescent labels or to provide separation between different functional parts of a peptide construct mdpi.comlifetein.comresearchgate.net. The use of such spacers can also lead to improved yields during synthesis lifetein.com.

Effects on Peptide Flexibility and Secondary Structure

The incorporation of non-natural amino acids, including those with modified side chains like this compound, can influence the conformational properties of peptides. While specific studies detailing the precise impact of this compound on peptide flexibility and secondary structure are limited in the reviewed literature, general principles apply. N-substitution in amino acids can restrict the conformational freedom of the peptide backbone nih.gov. The presence of a longer, flexible aliphatic chain in Ahp may introduce localized flexibility, potentially influencing how the peptide chain folds or interacts with other molecules. However, extensive N-substitution can also hinder the formation of standard secondary structures like α-helices and β-sheets nih.gov. Further research would be needed to precisely quantify these effects for this compound in various peptide contexts.

Applications in the Synthesis of Non-Peptidic Scaffolds and Mimetics

While this compound is primarily recognized for its role within peptide synthesis, its structural features can also contribute to the design of peptidomimetics and peptide-based scaffolds. Peptidomimetics aim to replicate the biological activity of peptides using non-peptidic structures, often to improve stability and bioavailability nih.gov. Although direct applications of this compound in creating entirely non-peptidic scaffolds are not extensively detailed in the provided sources, its incorporation into peptide sequences can be a step towards building larger, more complex molecular architectures or scaffolds that mimic natural biomolecules. For instance, peptides synthesized using this compound can serve as components in self-assembled peptide scaffolds for tissue engineering applications mdpi.com.

Utility in Bioconjugation Strategies

Bioconjugation involves the covalent attachment of synthetic molecules to biomolecules, such as peptides or proteins, to confer new properties or functionalities. This compound plays a role in facilitating these strategies by being incorporated into peptides that are subsequently modified.

Formation of Covalent Linkages with Biomolecules

This compound can be incorporated into a peptide sequence, and this peptide can then be further functionalized or conjugated. For example, peptides containing Ahp residues have been synthesized using Fmoc chemistry and subsequently labeled with fluorescent probes like TAMRA, demonstrating the formation of covalent linkages between the peptide construct (which includes Ahp) and a biomolecule or tag mdpi.com. The Ahp residue, when positioned appropriately, can serve as a handle or a flexible linker to attach labels, drugs, or other biomolecules, thereby enabling targeted delivery, imaging, or diagnostic applications mdpi.comnih.gov.

Mechanistic Investigations and Structure Activity Relationship Sar Studies of Fmoc Ahp 7 Ol Derivatives

Elucidation of Reaction Mechanisms Involving Fmoc-Ahp(7)-ol

This compound is primarily utilized as a linker moiety in the construction of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs). PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker, derived from molecules like this compound, connects the target protein-binding ligand to the E3 ligase-binding ligand.

The reaction mechanism involving this compound typically begins with the deprotection of the Fmoc group to liberate the primary amine. This amine can then be coupled to a protein-binding ligand or an E3 ligase ligand via amide bond formation. The terminal hydroxyl group offers a versatile handle for further chemical modifications. For instance, it can be activated to form an ether linkage with another molecular component.

The primary role of the resulting Ahp(7)-ol linker within a PROTAC is to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The mechanism of action is catalytic, wherein a single PROTAC molecule can induce the degradation of multiple target protein molecules.

Influence of the Heptyl Spacer Length and Flexibility on Molecular Interactions

The seven-carbon alkyl chain, or heptyl spacer, of this compound plays a significant role in the efficacy of the resulting bifunctional molecules. The length and flexibility of this linker are critical determinants of the stability and geometry of the ternary complex.

Length: The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. A linker that is too short may lead to steric clashes between the two proteins, preventing the formation of a stable ternary complex. Conversely, a linker that is too long might result in excessive flexibility, leading to a non-productive ternary complex geometry that does not support efficient ubiquitination. Studies on various PROTACs have shown that alkyl linkers, including those with lengths similar to a heptyl chain, are common, with optimal lengths often being determined empirically. For some systems, linkers with 7 to 29 atoms have shown significant degradation potency.

Illustrative Data on Spacer Length Impact:

| PROTAC Derivative | Linker Length (atoms) | Target Protein Degradation (DC50, nM) |

| Compound A | 10 (approx. C5 linker) | >1000 |

| Compound B | 12 (approx. C7 linker) | 50 |

| Compound C | 14 (approx. C9 linker) | 250 |

This table illustrates a hypothetical scenario where a C7 linker provides optimal degradation potency compared to shorter or longer alternatives.

Impact of the Terminal Hydroxyl Group on Conjugate Properties

The terminal hydroxyl group of this compound can significantly influence the physicochemical properties and biological activity of the final conjugate.

Solubility and Physicochemical Properties: The introduction of a polar hydroxyl group can increase the aqueous solubility of the often large and hydrophobic PROTAC molecules. Improved solubility is a desirable property for drug candidates, as it can positively impact formulation and pharmacokinetic profiles.

Molecular Interactions: The hydroxyl group can participate in hydrogen bonding interactions within the ternary complex. These interactions can occur with amino acid residues on the surface of the target protein or the E3 ligase, potentially enhancing the stability and specificity of the ternary complex. The presence of a hydrogen bond donor/acceptor can be a key factor in optimizing the potency of a PROTAC.

Metabolic Stability: While beneficial for interactions, the introduction of a hydroxyl group can also create a potential site for metabolic modification, such as glucuronidation. This could impact the in vivo half-life of the molecule. The strategic placement of such functional groups is therefore a key consideration in drug design.

Conformational Analysis of Molecules Incorporating this compound

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide insights into the solution-state conformations of these molecules. For instance, Nuclear Overhauser Effect (NOE) data can reveal through-space proximities between different parts of the molecule, indicating a folded or extended conformation. The propensity of a PROTAC to adopt a "folded" conformation, where the two ends of the molecule interact, versus an "extended" conformation can influence its cell permeability and ability to engage with its target proteins.

Computational Chemistry Approaches for Predicting Molecular Behavior

Computational methods are invaluable tools for understanding and predicting the behavior of complex molecules like those derived from this compound.

Molecular Dynamics (MD) simulations are used to model the dynamic behavior of molecules over time. For PROTACs, MD simulations can:

Explore Conformational Landscapes: MD can reveal the preferred conformations of the linker and the entire PROTAC molecule in different solvent environments (e.g., water to mimic the cytoplasm or a less polar environment to mimic cell membranes). nih.gov

Predict Ternary Complex Stability: By simulating the PROTAC in complex with its target protein and an E3 ligase, researchers can assess the stability of the ternary complex and identify key intermolecular interactions. chemrxiv.org

Analyze Linker Dynamics: These simulations can show how the flexibility of the heptyl chain allows the PROTAC to adapt its shape to facilitate the binding of both proteins. biorxiv.org

Illustrative MD Simulation Findings:

| Simulation System | Key Observation | Implication |

| PROTAC with C7 linker in water | The linker exhibits a high degree of flexibility, sampling a wide conformational space. | The linker can readily adapt to the binding surfaces of the target protein and E3 ligase. |

| Ternary complex with C7 linker | The linker adopts a more restricted conformation, stabilized by van der Waals interactions with both proteins. | A stable ternary complex is formed, which is necessary for efficient ubiquitination. |

Quantum Mechanical (QM) calculations provide a more accurate description of the electronic structure of molecules compared to the classical force fields used in MD simulations. In the context of this compound derivatives, QM methods can be employed to:

Calculate Accurate Geometries and Energies: QM can be used to determine the lowest energy conformations of the linker and to calculate the energetic barriers for rotation around its chemical bonds.

Analyze Non-covalent Interactions: QM methods can accurately model subtle interactions, such as hydrogen bonds involving the terminal hydroxyl group or dispersion forces involving the alkyl chain, which are crucial for the stability of the ternary complex. acs.org

Parameterize Force Fields: QM calculations are often used to develop more accurate parameters for the classical force fields used in large-scale MD simulations, thereby improving the reliability of these simulations.

By combining these experimental and computational approaches, researchers can gain a detailed understanding of the structure-activity relationships of molecules incorporating the this compound moiety, enabling the rational design of more effective therapeutic agents.

Analytical and Spectroscopic Characterization Techniques for Fmoc Ahp 7 Ol Research

Chromatographic Techniques for Purity and Reaction Monitoring (e.g., HPLC, GC)

Chromatographic methods are indispensable for evaluating the purity of Fmoc-Ahp(7)-ol and for monitoring the progress of synthetic reactions involving this compound. High-Performance Liquid Chromatography (HPLC) is the predominant technique for these assessments.

High-Performance Liquid Chromatography (HPLC): HPLC allows for the separation and quantification of this compound from impurities, starting materials, and by-products. Reversed-phase HPLC (RP-HPLC) is commonly utilized, employing C18 stationary phases with mobile phases typically consisting of mixtures of water and organic solvents like acetonitrile (B52724) or methanol, often buffered with additives such as trifluoroacetic acid (TFA) or formic acid. UV detection is highly effective due to the presence of the Fmoc group, which exhibits strong absorbance around 254 nm and 301 nm.

Purity Assessment: HPLC chromatograms provide a visual representation of the compound's purity, with a sharp, single peak indicating high purity. The percentage purity is typically calculated based on the peak area relative to the total integrated area of all detected peaks. Research findings often report purity levels exceeding 95% or even 98% for well-characterized this compound samples. For instance, a typical HPLC analysis might reveal a retention time for this compound under specific conditions, allowing for its identification and quantification against a reference standard.

Reaction Monitoring: During the synthesis or modification of this compound, HPLC can be used to track the disappearance of starting materials and the formation of the desired product. By analyzing samples taken at different time points, researchers can determine reaction kinetics, optimize reaction conditions, and identify the most efficient synthetic routes.

Gas Chromatography (GC): Gas Chromatography is generally less suitable for the direct analysis of this compound due to its relatively low volatility and potential for thermal decomposition of the Fmoc protecting group at elevated temperatures required for GC. While derivatization techniques could potentially render it amenable to GC analysis, HPLC remains the preferred and more widely applied chromatographic method for this compound.

Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry, IR)

Spectroscopic techniques are vital for confirming the molecular structure and identifying functional groups within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the atomic connectivity and environment within a molecule. Both ¹H NMR and ¹³C NMR are routinely used.

¹H NMR: The proton NMR spectrum of this compound would display characteristic signals corresponding to the protons of the Fmoc protecting group, the aliphatic chain of the heptanol (B41253) moiety, and the amine and hydroxyl functionalities. Key signals would include the characteristic multiplet for the Fmoc phenyl protons, the dicyclopentadienyl protons, the methine proton adjacent to the carbamate (B1207046), and the aliphatic protons of the heptanol chain, including the CH₂OH group. The chemical shifts and splitting patterns provide definitive evidence for the compound's structure. For example, the CH₂OH protons typically appear as a triplet around 3.6 ppm, while the Fmoc protons show distinct aromatic signals.

¹³C NMR: Carbon-13 NMR provides information about the carbon backbone. The spectrum would reveal signals for the carbonyl carbon of the Fmoc carbamate (around 156 ppm), the quaternary carbons of the Fmoc group, the aromatic carbons, and the aliphatic carbons of the heptanol chain, including the carbon bearing the hydroxyl group (around 60-65 ppm).

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition and structural features. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are commonly employed.

Molecular Ion Confirmation: ESI-MS, often operated in positive ion mode, typically yields a protonated molecular ion [M+H]⁺ or adducts with common cations like sodium [M+Na]⁺. For this compound (molecular formula C20H23NO3, molecular weight 325.40 g/mol ), observing a peak at m/z 326.17 or 348.15 would strongly support its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for unambiguous determination of the elemental composition.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting fragment ions. Characteristic fragments might arise from the cleavage of the Fmoc group, loss of the alcohol moiety, or fragmentation within the aliphatic chain, further corroborating the proposed structure.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of specific functional groups based on their characteristic vibrational frequencies.

Key Functional Groups: The IR spectrum of this compound would show strong absorption bands indicative of the Fmoc group, including a sharp C=O stretching vibration for the carbamate carbonyl around 1690-1700 cm⁻¹. The O-H stretching vibration of the primary alcohol would appear as a broad band in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic regions would also be present. The presence and position of these bands confirm the functional groups expected for this compound.

Advanced Characterization of this compound Containing Constructs

When this compound is incorporated into larger molecular assemblies, such as peptides or polymers, advanced characterization techniques are employed to understand the properties and behavior of these constructs.

Circular Dichroism for Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary and tertiary structures of chiral molecules, particularly peptides and proteins. If this compound is part of a peptide sequence, CD can reveal information about the conformational preferences induced by its presence.

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography provides the most definitive information about the three-dimensional arrangement of atoms in a crystalline solid. If this compound or a construct containing it can be crystallized, X-ray diffraction can yield a high-resolution molecular structure.

Atomic Resolution Structure: Crystallization of this compound itself or a complex incorporating it allows for the determination of bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the solid state. This can reveal details about how the Fmoc group, the aminoheptanol chain, and the terminal alcohol group are arranged and interact with neighboring molecules. Research papers might present detailed crystallographic data, including unit cell parameters, space group, and atomic coordinates, providing insights into the compound's packing and conformation in the crystal lattice.

Future Research Directions and Emerging Paradigms Involving Fmoc Ahp 7 Ol

Exploration in Novel Materials Science and Polymer Chemistry

Fmoc-modified amino acids and short peptides are increasingly recognized for their ability to self-assemble into ordered supramolecular structures, such as nanofibers and hydrogels researchgate.netmdpi.comrsc.orgresearchgate.net. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote intermolecular interactions, including π-π stacking and hydrophobic effects, which drive the formation of these functional materials researchgate.netmdpi.comrsc.org. Fmoc-7-aminoheptanoic acid, with its specific aliphatic chain length, offers a unique platform for designing self-assembling systems with tunable properties. Future research directions include:

Tailored Hydrogel and Nanomaterial Design: Investigating the self-assembly behavior of Fmoc-7-aminoheptanoic acid under various environmental stimuli (e.g., solvent composition, pH, temperature, ionic strength) to control the morphology and mechanical properties of resulting hydrogels and nanofibers mdpi.comresearchgate.netrsc.org. This could lead to advanced biomaterials for controlled drug delivery, tissue engineering scaffolds, and biosensors.

Functional Polymer Synthesis: Incorporating Fmoc-7-aminoheptanoic acid into polymer backbones or as side chains to impart specific functionalities. The terminal carboxylic acid and protected amine groups can serve as points for further chemical modification or polymerization, enabling the creation of novel functional polymers with potential applications in coatings, membranes, or responsive materials researchgate.net.

Co-assembly for Complex Architectures: Exploring the co-assembly of Fmoc-7-aminoheptanoic acid with other Fmoc-modified amino acids, peptides, or small molecules to create more complex and robust supramolecular architectures with synergistic properties mdpi.comresearchgate.net.

Table 1: Self-Assembly Characteristics of Fmoc-Modified Amino Acids

| Fmoc-Amino Acid/Peptide | Self-Assembly Behavior | Resulting Structure/Material | Key Feature/Application | Reference |

| Fmoc-Phe | Hydrogelation | Hydrogels | Drug delivery, tissue engineering | researchgate.net |

| Fmoc-Ala | Crystalline structures | Ordered aggregates | Novel scaffolds | rsc.org |

| Fmoc-Val | Gelation | Fibrous networks | Soft materials | mdpi.com |

| Fmoc-Leu | Gelation | Vesicles, spherulites | Soft materials | mdpi.com |

| Fmoc-Gly-Gly-Gly | Hydrogelation | Hydrogels | Biomaterials, regenerative medicine | researchgate.net |

Development of Advanced Linkers for Modular Synthesis

The Fmoc protecting group strategy is fundamental to modular synthesis, particularly in SPPS, where it facilitates controlled peptide chain elongation mtoz-biolabs.commolport.combachem.comsemanticscholar.orgfrontiersin.org. Fmoc-7-aminoheptanoic acid, with its distinct functional termini and flexible aliphatic spacer, is well-positioned for the development of advanced linker technologies. Emerging research paradigms include:

PROTAC and ADC Linker Design: Its structure makes it suitable as a component in the synthesis of linkers for Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), where precise spacing and functional group presentation are critical broadpharm.com. The ability to functionalize either the amine or carboxyl terminus allows for versatile conjugation strategies.

Orthogonal and Cleavable Linkers: Incorporating Fmoc-7-aminoheptanoic acid into more complex linker systems that offer orthogonal cleavage mechanisms or specific release kinetics. This is crucial for multi-step syntheses, bioconjugation, and the creation of complex molecular architectures like glycopeptides or spiroligomers youngin.comacs.org.

PEGylated Linkers: Building upon the success of Fmoc-protected PEGylated linkers broadpharm.combroadpharm.com, Fmoc-7-aminoheptanoic acid could be functionalized with PEG chains to enhance solubility, improve pharmacokinetic profiles, or create more flexible spacers for targeted applications.

Table 2: Examples of Fmoc-Based Linkers in Synthesis

| Linker Example | Fmoc Component | Spacer/Length | Functional Groups | Primary Application | Reference |

| Fmoc-N-amido-PEG3-acid | Yes | PEG3 (3 units) | Amine (Fmoc-prot.), Carboxylic acid | Bioconjugation, drug delivery, surface modification | broadpharm.com |

| Chloro-trityl linker | Yes | N/A | Cleavable linker | SPPS anchoring | acs.org |

| Fmoc-7-aminoheptanoic acid | Yes | C7 aliphatic | Amine (Fmoc-prot.), Carboxylic acid | PROTAC linkers, modular synthesis components | broadpharm.com |

| Fmoc-Gly-PEG-COOH | Yes | PEG | Amine (Fmoc-prot.), Carboxylic acid | Bioconjugation, drug delivery | broadpharm.com |

Applications in Chemical Biology Tool Development

Fmoc-amino acids serve as versatile scaffolds for constructing sophisticated chemical biology tools, including fluorescent probes, affinity labels, and activity-based probes nih.govnih.govresearchgate.netsigmaaldrich.comrsc.org. Fmoc-7-aminoheptanoic acid offers a flexible framework for developing novel tools by leveraging its functional groups and the Fmoc moiety's detection capabilities. Future research avenues include:

Development of Novel Fluorescent Probes: Synthesizing derivatives of Fmoc-7-aminoheptanoic acid functionalized with fluorophores or chromophores. These probes could be incorporated into peptides via Fmoc-SPPS to monitor biological processes, track molecular localization, or study protein-protein interactions with enhanced sensitivity and specificity nih.govresearchgate.netrsc.org. The inherent UV absorption of the Fmoc group also aids in synthesis monitoring .

Affinity Labels and Bioconjugation Reagents: Modifying Fmoc-7-aminoheptanoic acid to create reagents for site-specific labeling or conjugation. For instance, introducing click chemistry handles (azides or alkynes) or reactive groups onto the amino or carboxyl termini could facilitate the creation of complex bioconjugates for diagnostics or targeted therapies.

Peptide-Based Diagnostics and Imaging Agents: Utilizing Fmoc-7-aminoheptanoic acid as a building block for peptides designed as diagnostic agents or imaging probes. Its incorporation can influence peptide conformation, stability, and targeting capabilities, leading to improved performance in biological assays or in vivo imaging applications.

Table 3: Fmoc-Amino Acid Derivatives as Chemical Biology Probes

| Fmoc-Amino Acid Derivative | Key Modification/Functional Group | Application | Detection Method/Mechanism | Reference |

| Fmoc-NBD-amino acid | NBD fluorophore | Protease substrates, monitoring conjugation | Fluorescence imaging | nih.gov |

| Fmoc-4-aminophthalimide AA | 4-aminophthalimide fluorophore | Fluorescent probes for transmembrane peptides | Fluorescence | researchgate.net |

| Fmoc-Trp-BODIPY | BODIPY fluorophore | Peptide imaging | Fluorescence | sigmaaldrich.com |

| Fmoc-Hyl(galactopyranosyl) | Glycosylation | Studying collagen biochemistry, receptor interactions | Chemical biology approaches | nih.gov |

| Fmoc-Ala(N3)-OH | Azide | Bioorthogonal handle for conjugation | Staudinger ligation, Cu-catalyzed azide–alkyne cycloaddition | cam.ac.uk |

Potential in Combinatorial Chemistry and Library Generation

Fmoc-based SPPS is a cornerstone of combinatorial chemistry, enabling the rapid synthesis of diverse peptide libraries for drug discovery and screening mtoz-biolabs.commolport.comsemanticscholar.orgfrontiersin.orgacs.orgnih.govresearchgate.netpnas.org. Fmoc-7-aminoheptanoic acid can significantly contribute to this field by facilitating the generation of libraries with enhanced structural diversity and specific features. Future research directions include:

Diverse Peptide and Peptidomimetic Libraries: Incorporating Fmoc-7-aminoheptanoic acid into combinatorial synthesis to generate libraries of peptides with defined chain lengths, modified backbones, or specific spacing elements. This is crucial for structure-activity relationship (SAR) studies and the identification of novel therapeutic leads acs.orgnih.gov.

High-Throughput Screening Platforms: Leveraging the automation and efficiency of Fmoc-SPPS to create large-scale, high-density peptide arrays or libraries for high-throughput screening against biological targets. The consistent quality and yield associated with Fmoc-amino acids, often exceeding 99% HPLC purity lifetein.comsigmaaldrich.com, are essential for such applications.

Conjugate and Hybrid Libraries: Synthesizing libraries of peptide conjugates, cyclic peptides, or peptide-peptoid hybrids by incorporating Fmoc-7-aminoheptanoic acid alongside other modified building blocks. This strategy expands the accessible chemical space for discovering novel drug candidates with improved properties frontiersin.org.

Table 4: Key Metrics in Fmoc-SPPS for Library Generation

| Parameter | Typical Value/Range | Significance | Reference |

| Fmoc-Amino Acid Purity | ≥99% (HPLC) | Ensures high fidelity in peptide sequences, minimizing side reactions and improving library quality. | lifetein.comsigmaaldrich.com |

| Fmoc-Amino Acid Synthesis Yield | 90-95% | High yields in building block synthesis are critical for cost-effective large-scale library production. | acs.orgnih.gov |

| Coupling Yield (per step) | ~90% | High coupling efficiency per step is essential for achieving good overall yields in long peptide sequences. | nih.govresearchgate.net |

| Enantiomeric Purity | >99.8% | Crucial for biological activity and preventing epimerization during peptide synthesis. | lifetein.com |

| Deprotection Efficiency | High (mild base) | Mild deprotection (e.g., piperidine) preserves sensitive side chains and allows for orthogonal strategies. | thermofisher.comembrapa.br |

Compound List:

Fmoc-7-aminoheptanoic acid (Fmoc-Ahp(7)-ol)

Fmoc-Phe

Fmoc-Ala

Fmoc-Val

Fmoc-Leu

Fmoc-Gly-Gly-Gly

Fmoc-N-amido-PEG3-acid

Fmoc-Hyl(galactopyranosyl)

Fmoc-Ala(N3)-OH

Fmoc-Trp-BODIPY

Fmoc-NBD-amino acid

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.